molecular formula C18H26N2O6 B1365543 (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid CAS No. 199924-46-4

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No. B1365543
M. Wt: 366.4 g/mol
InChI Key: RWQCKACYKKSOKK-AWEZNQCLSA-N
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Description

“(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid” is a compound with the CAS Number: 7733-29-1 and a molecular weight of 366.41 . It is also known as Cbz-Orn(Boc)-OH . The compound is a solid at room temperature and should be stored in a dark place, under an inert atmosphere .


Synthesis Analysis

The compound can be synthesized by reacting δ-Boc-L-Ornithine with benzyl chloroformate in 5% aqueous NaHCO3 . The reaction is allowed to stir for 12 hours, after which diethyl ether is added to remove the excess of benzyl chloroformate by extraction . The aqueous layer is then acidified with 6 N aqueous hydrochloric acid to pH 1 and extracted with DCM . The combined organic layers are dried with anhydrous MgSO4, filtered, and concentrated under reduced pressure to give the compound as a colorless solid .


Molecular Structure Analysis

The IUPAC name of the compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-5-[(tert-butoxycarbonyl)amino]pentanoic acid . The InChI code is 1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 .


Chemical Reactions Analysis

The compound is used in peptide synthesis. The Boc group acts as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds with other amino acids.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 366.41 . It is a solid at room temperature . The compound has a high GI absorption, is a P-gp substrate, and is an inhibitor of CYP2C19 . It has a Log Po/w (iLOGP) of 2.45 .

Scientific Research Applications

Synthesis and Derivative Formation

This compound has been used in the synthesis of non-proteinogenic amino acids and their derivatives. For instance, Adamczyk et al. (2001) synthesized (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) and its derivative from (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, showcasing its role in producing amino acid derivatives with potential biochemical applications (Adamczyk & Reddy, 2001).

Use in Peptide Synthesis

The compound has been instrumental in peptide synthesis. Badalassi et al. (2002) utilized a protected derivative of this compound for the solid-phase peptide synthesis of oligopeptides. These peptides serve as sequence-specific chromogenic protease substrates, highlighting its utility in developing biochemical assays (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Applications in Organic Synthesis

It has also found applications in organic synthesis. Koseki, Yamada, and Usuki (2011) described the efficient synthesis of various benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids, demonstrating the compound's role in synthesizing structurally complex molecules (Koseki, Yamada, & Usuki, 2011).

Role in Bioorganic Chemistry

In bioorganic chemistry, the compound has been utilized in creating novel molecules with potential biological activities. For example, Pund et al. (2020) synthesized new compounds from (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, which showed significant antimicrobial activities (Pund, Saboo, Sonawane, Dukale, & Magare, 2020).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

The compound’s primary application lies in peptide synthesis. It is also used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . This suggests potential future directions in the development of new antibacterial treatments.

properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQCKACYKKSOKK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428557
Record name Z-Ndelta-Boc-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

CAS RN

199924-46-4
Record name Z-Ndelta-Boc-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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